molecular formula C7H9BrO B8276732 7-Oxanorborn-2-en-5-yl-methyl bromide

7-Oxanorborn-2-en-5-yl-methyl bromide

Cat. No.: B8276732
M. Wt: 189.05 g/mol
InChI Key: QGTMMDGGDRKJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxanorborn-2-en-5-yl-methyl bromide is a useful research compound. Its molecular formula is C7H9BrO and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

5-(bromomethyl)-7-oxabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9BrO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3-4H2

InChI Key

QGTMMDGGDRKJIX-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1CBr)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabromomethane (1.161 g, 3.50 mmol) was added to a solution of 7-oxanorborn-2-en-5-ylmethanol (0.305 g, 2.50 mmol, from Example 2) in CH2Cl2 (12.5 ml). The solution was cooled to 0° C. and admixed with triphenylphosphine (1.836 g, 7 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 12 h. The solvent was removed under reduced pressure and the remaining solid was taken up in cyclohexane. The crude product was purified by flash chromatography (using a 98:2 mixture of cyclohexane and ethyl acetate). 0.3 g (59% of theory) of the pure product were obtained. The product was stored under cool conditions with the exclusion of light.
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
1.836 g
Type
reactant
Reaction Step Two

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